molecular formula C19H27F2N3O B2978926 (2,4-Difluorophenyl)(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone CAS No. 1421515-75-4

(2,4-Difluorophenyl)(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2978926
CAS No.: 1421515-75-4
M. Wt: 351.442
InChI Key: SIYQHGNXTJCZRA-UHFFFAOYSA-N
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Description

(2,4-Difluorophenyl)(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone: is a complex organic compound characterized by its unique molecular structure, which includes a difluorophenyl group and a piperidinyl ring with a dimethylpiperazinyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core piperidinyl and difluorophenyl components. One common synthetic route includes the following steps:

  • Formation of the Piperidinyl Core: : The piperidinyl core can be synthesized through a cyclization reaction of a suitable di- or triamine precursor.

  • Introduction of the Difluorophenyl Group: : The difluorophenyl group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Buchwald-Hartwig coupling.

  • Attachment of the Dimethylpiperazinyl Group: : The dimethylpiperazinyl group is typically introduced through nucleophilic substitution reactions, where a suitable leaving group on the piperidinyl core is replaced by the dimethylpiperazinyl moiety.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.

  • Reduction: : Reduction reactions can be used to convert certain functional groups to their reduced forms.

  • Substitution: : Nucleophilic substitution reactions are common, where different substituents can replace existing groups on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Nucleophiles like amines or alcohols, and leaving groups such as halides, are typically involved in substitution reactions.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its biological activity, including potential antimicrobial and antiviral properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

This compound can be compared to other similar compounds, such as:

  • 2,4-Difluorophenyl(piperidin-4-yl)methanone: : Similar structure but lacks the dimethylpiperazinyl group.

  • 2,4-Difluorophenyl(pyridin-4-yl)methanone: : Similar difluorophenyl group but different core structure.

Properties

IUPAC Name

(2,4-difluorophenyl)-[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27F2N3O/c1-14-12-22(2)9-10-24(14)13-15-5-7-23(8-6-15)19(25)17-4-3-16(20)11-18(17)21/h3-4,11,14-15H,5-10,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYQHGNXTJCZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1CC2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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